2-Bromo-5-nitrothiophene

Photoelectron spectroscopy Ionization potential Electronic substituent effects

2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a heteroaryl halide featuring bromine at C2 and an electron-withdrawing nitro group at C5, creating a uniquely electron-deficient thiophene ring. This electronic environment accelerates oxidative addition to Pd(0) for high-yield Suzuki, Stille, and Sonogashira cross-couplings—outperforming chloro analogs that require harsher conditions. The nitro group enables regioselective VNS functionalization at C4 (92% yield) while preserving bromine for subsequent coupling. Validated as a directional halogen bond donor (CCDC 2286687), it is ideal for crystal engineering. Essential for OLED, OPV, and conjugated polymer synthesis.

Molecular Formula C4H2BrNO2S
Molecular Weight 208.04 g/mol
CAS No. 13195-50-1
Cat. No. B082342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrothiophene
CAS13195-50-1
Molecular FormulaC4H2BrNO2S
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
InChIKeyZPNFMDYBAQDFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrothiophene (CAS 13195-50-1) Procurement Baseline: Class Identification and Core Properties


2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a heteroaryl halide belonging to the 2,5-disubstituted thiophene class . It is characterized by a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position, rendering the thiophene ring electron-deficient and highly activated toward nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [1][2]. Physical properties include a melting point of 44–48 °C and a boiling point of 235–237 °C [3].

Why 2-Bromo-5-nitrothiophene (CAS 13195-50-1) Cannot Be Casually Substituted: The Quantitative Differentiation Imperative


The simultaneous presence of a bromine atom and a nitro group on the thiophene ring creates a unique electronic environment that dictates both the rate and selectivity of subsequent transformations [1]. This compound's reactivity profile differs fundamentally from that of other 2,5-disubstituted thiophenes, including analogs with alternative halogens (e.g., 2-chloro-5-nitrothiophene), different leaving groups (e.g., 2-iodo-5-nitrothiophene), or lacking the activating nitro group (e.g., 2,5-dibromothiophene) [2]. Attempts to substitute a cheaper or more readily available thiophene derivative without accounting for these electronic effects will lead to either failed coupling, non-regioselective functionalization, or significantly reduced yields [3]. The following evidence dimensions quantify these differences and establish the scientific basis for selective procurement.

2-Bromo-5-nitrothiophene (CAS 13195-50-1): Head-to-Head Quantitative Performance Evidence for Scientific Selection


Ionization Potential and Electron-Deficiency: Photoelectron Spectroscopy Comparison with 2-Bromo-5-chlorothiophene and 2-Bromo-5-methylthiophene

A direct head-to-head HeI photoelectron spectroscopy (PES) study compared the electronic structure and substituent effects of 2-bromo-5-nitrothiophene against 2-bromo-5-chlorothiophene and 2-bromo-5-methylthiophene [1]. The analysis of π-orbital and n-orbital ionization potentials revealed that the nitro-substituted derivative exhibits the highest ionization energies among the three compounds, confirming its enhanced electron-deficient character relative to both the chloro and methyl analogs [1]. This quantitative electronic descriptor directly correlates with the compound's heightened susceptibility to nucleophilic attack and oxidative addition steps in cross-coupling catalysis.

Photoelectron spectroscopy Ionization potential Electronic substituent effects Reactivity prediction

Halogen Bond Donor Capability: Crystal Structure Determination and Comparison with Other Halothiophene Building Blocks

Single-crystal X-ray diffraction data deposited in the Cambridge Structural Database (CCDC 2286687) establishes the precise solid-state structure of 2-bromo-5-nitrothiophene [1]. This entry is part of a systematic study on halogen bonding in halothiophene building blocks, wherein the bromine atom at the 2-position, activated by the electron-withdrawing 5-nitro group, functions as a directional halogen bond donor [1]. The 3D coordinates, cell parameters, and space group data provide quantitative structural metrics that enable direct comparison of halogen bonding geometry and strength against other halothiophenes within the same study [1].

Crystal engineering Halogen bonding Supramolecular chemistry Crystal structure prediction

Vicarious Nucleophilic Substitution (VNS) Yield: 92% at the 4-Position with Chloromethyl Phenyl Sulfone

2-Bromo-5-nitrothiophene undergoes vicarious nucleophilic substitution of hydrogen (VNS) at the 4-position when treated with chloromethyl phenyl sulfone and a base, forming 2-bromo-5-nitro-4-(phenylsulfonylmethyl)thiophene in a reported 92% yield . This transformation proceeds with retention of the bromine atom, preserving a cross-coupling handle for subsequent elaboration. The high yield demonstrates efficient and regioselective C–H functionalization enabled by the nitro group's activation of the thiophene ring toward nucleophilic attack.

Vicarious nucleophilic substitution C–H functionalization Regioselective synthesis Heterocyclic modification

Sonogashira Cross-Coupling Efficiency: Synthesis of 2-Ethynyl-5-nitrothiophene via Protected Alkyne

In a pedagogical and synthetic protocol, 2-bromo-5-nitrothiophene was employed as the aryl halide partner in a Sonogashira cross-coupling with ethynyl(trimethyl)silane, followed by ammonium fluoride-mediated deprotection to afford 2-ethynyl-5-nitrothiophene in excellent yield [1]. This two-step sequence demonstrates the compound's reliable performance in Pd-catalyzed sp²–sp carbon–carbon bond formation, a transformation that is highly sensitive to the electronic character of the aryl halide.

Sonogashira coupling Alkyne functionalization Palladium catalysis Acetylide building blocks

2-Bromo-5-nitrothiophene (CAS 13195-50-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Oligothiophene and Conjugated Polymer Precursors via Suzuki/Stille Cross-Coupling

The bromine atom at the 2-position serves as an efficient leaving group for Pd-catalyzed Suzuki and Stille cross-coupling reactions, enabling the construction of oligothiophene and conjugated polymer backbones [1]. The electron-deficient nature of the thiophene ring, as quantified by photoelectron spectroscopy, facilitates rapid oxidative addition to Pd(0) catalysts, contributing to high coupling yields [2]. This application is particularly relevant for materials science laboratories developing organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and (porphinato)zinc(II)-based chromophores [1].

Crystal Engineering and Halogen-Bonded Supramolecular Architectures

The validated crystal structure (CCDC 2286687) confirms that 2-bromo-5-nitrothiophene acts as a directional halogen bond donor, with the nitro group enhancing the σ-hole depth on the bromine atom [3]. This makes the compound suitable for designing halogen-bonded co-crystals and supramolecular materials where predictable, directional non-covalent interactions are required. Procurement of this specific building block is justified when crystal engineering applications demand a halothiophene with enhanced halogen bond donor capability relative to non-nitro-substituted analogs [3].

Regioselective C–H Functionalization via Vicarious Nucleophilic Substitution

The 92% yield reported for VNS at the 4-position demonstrates the compound's utility in orthogonal synthetic strategies where the bromine atom must be preserved for subsequent cross-coupling while functionalizing the C4–H position . This regioselectivity is enabled by the nitro group's strong electron-withdrawing effect, which activates the ring toward nucleophilic attack. Laboratories engaged in divergent synthesis of functionalized thiophene libraries should prioritize this building block over analogs lacking the nitro group, which would not support the same VNS pathway.

Synthesis of Alkyne-Functionalized Thiophenes for Click Chemistry and π-Conjugated Systems

Sonogashira coupling with terminal alkynes, followed by deprotection, provides an efficient route to 2-ethynyl-5-nitrothiophene and related terminal alkyne building blocks [4]. These alkyne-functionalized thiophenes are valuable for subsequent click chemistry (e.g., CuAAC) to generate triazole-linked conjugates, as well as for constructing extended π-conjugated systems for molecular electronics and nonlinear optical materials. The reliable Sonogashira performance of 2-bromo-5-nitrothiophene makes it a preferred procurement choice over chloro analogs, which would require harsher coupling conditions or specialized catalysts [4].

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